molecular formula C12H20N4O2 B13165875 N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B13165875
M. Wt: 252.31 g/mol
InChI Key: HKZKXXMEXHJIEG-UHFFFAOYSA-N
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Description

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated oxadiazole with pyrrolidine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(methyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
  • N-{[5-(ethyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
  • N-{[5-(butyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

Uniqueness

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide is unique due to the presence of the propan-2-yl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C12H20N4O2/c1-8(2)12-14-11(15-18-12)7-16(9(3)17)10-4-5-13-6-10/h8,10,13H,4-7H2,1-3H3

InChI Key

HKZKXXMEXHJIEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C2CCNC2)C(=O)C

Origin of Product

United States

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